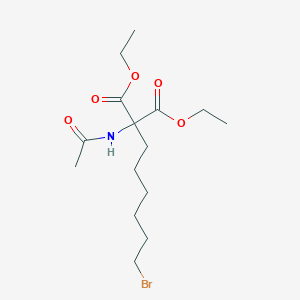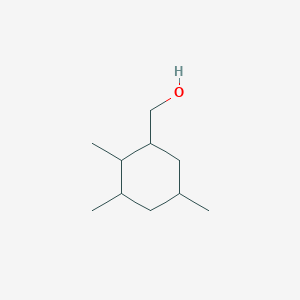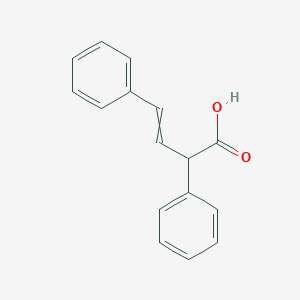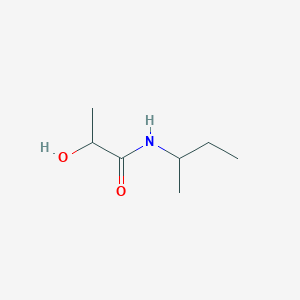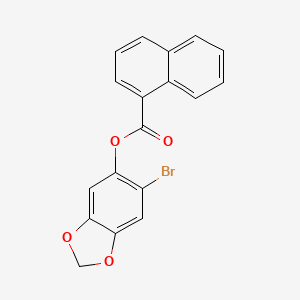
(6-Bromo-1,3-benzodioxol-5-yl) naphthalene-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(6-Bromo-1,3-benzodioxol-5-yl) naphthalene-1-carboxylate is a chemical compound with the molecular formula C18H11BrO4. It is characterized by the presence of a bromine atom attached to a benzodioxole ring, which is further connected to a naphthalene carboxylate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6-Bromo-1,3-benzodioxol-5-yl) naphthalene-1-carboxylate typically involves multi-step organic reactions. One common method includes the bromination of 1,3-benzodioxole followed by esterification with naphthalene-1-carboxylic acid. The reaction conditions often require the use of solvents such as dichloromethane and catalysts like sulfuric acid to facilitate the esterification process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
(6-Bromo-1,3-benzodioxol-5-yl) naphthalene-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Amino or thiol derivatives.
Scientific Research Applications
(6-Bromo-1,3-benzodioxol-5-yl) naphthalene-1-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including anticancer and antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific biological targets.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (6-Bromo-1,3-benzodioxol-5-yl) naphthalene-1-carboxylate involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to the modulation of biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
1-Benzo[1,3]dioxol-5-yl-indoles: These compounds share the benzodioxole moiety and have been studied for their anticancer activity.
N-(2,3-Dihydro-1,4-Benzodioxin-6-yl)-4-Nitro-N-(Substituted-Benzyl)benzenesulfonamides: These compounds also contain a benzodioxole ring and have shown antibacterial properties.
Uniqueness
(6-Bromo-1,3-benzodioxol-5-yl) naphthalene-1-carboxylate is unique due to the combination of the bromine-substituted benzodioxole ring and the naphthalene carboxylate group. This structural arrangement imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for various research applications .
Properties
CAS No. |
6316-28-5 |
|---|---|
Molecular Formula |
C18H11BrO4 |
Molecular Weight |
371.2 g/mol |
IUPAC Name |
(6-bromo-1,3-benzodioxol-5-yl) naphthalene-1-carboxylate |
InChI |
InChI=1S/C18H11BrO4/c19-14-8-16-17(22-10-21-16)9-15(14)23-18(20)13-7-3-5-11-4-1-2-6-12(11)13/h1-9H,10H2 |
InChI Key |
JDRLKRUMTXSVPM-UHFFFAOYSA-N |
Canonical SMILES |
C1OC2=CC(=C(C=C2O1)Br)OC(=O)C3=CC=CC4=CC=CC=C43 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



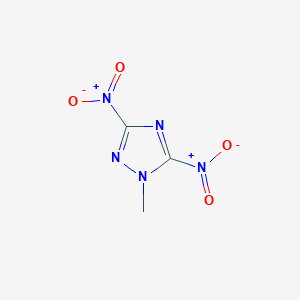
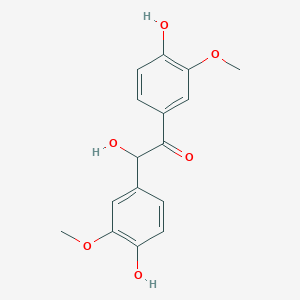
![1-(Furan-2-ylmethyl)-3-[4-[4-(furan-2-ylmethylcarbamoylamino)-2-methoxyphenyl]-3-methoxyphenyl]urea](/img/structure/B14742617.png)
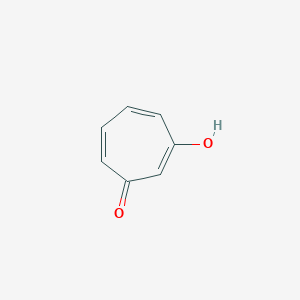
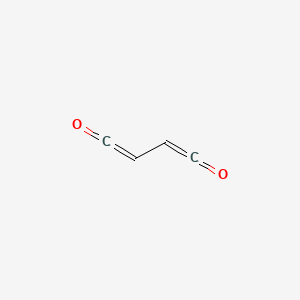
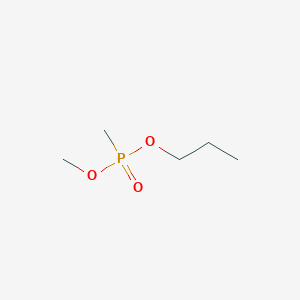
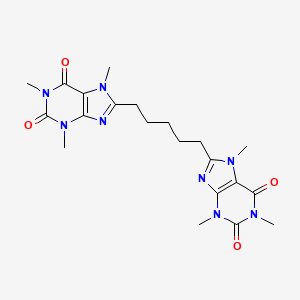
![1-[(2-Methylprop-2-en-1-yl)oxy]-1-oxopropan-2-yl 2-(acetyloxy)-2-methylpropanoate](/img/structure/B14742652.png)
![2-{[(E)-(1-cyclopropyl-4,6-dioxo-2-sulfanyl-1,6-dihydropyrimidin-5(4H)-ylidene)methyl]amino}benzoic acid](/img/structure/B14742654.png)
